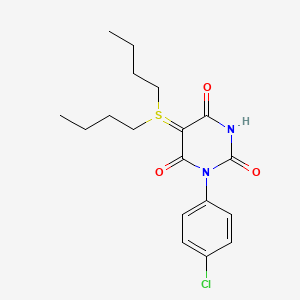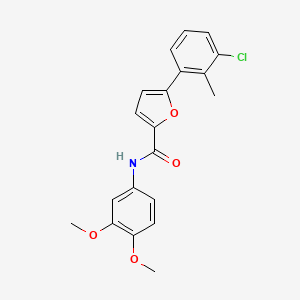![molecular formula C19H16BrClN2O4 B4999225 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)
3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide is a synthetic molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide involves the inhibition of a specific protein kinase. This kinase plays a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this kinase, the compound can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound can effectively inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that the compound can effectively inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide in lab experiments include its potent inhibitory activity against a specific protein kinase, its ability to induce apoptosis in cancer cells, and its potential for the development of novel cancer therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide. One potential direction is the development of novel therapeutic agents based on this compound. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on improving the solubility and reducing the toxicity of the compound to make it more suitable for clinical use.
Méthodes De Synthèse
The synthesis of 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide involves a series of chemical reactions. The starting material is 4-bromophenol, which is converted to 4-bromophenoxyacetic acid through esterification and subsequent hydrolysis. The resulting acid is then reacted with 2-(chloromethyl)oxirane to form the corresponding ether. This intermediate is then reacted with 3-chloro-5-methoxyaniline to give the desired product. The final step involves the addition of cyanoacetic acid to the amine group of the product to form the cyanoacrylamide derivative.
Applications De Recherche Scientifique
The 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide compound has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific protein kinase, making it a promising candidate for the development of novel cancer therapies. Additionally, it has been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O4/c1-25-17-10-12(8-13(11-22)19(23)24)9-16(21)18(17)27-7-6-26-15-4-2-14(20)3-5-15/h2-5,8-10H,6-7H2,1H3,(H2,23,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFQPRDPAXMSGQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N)Cl)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)

![4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)
![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4999189.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)

![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![9-[(4-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4999218.png)
![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)
![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)